molecular formula C9H17NO5S B15306157 Ethyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate

Ethyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate

Cat. No.: B15306157
M. Wt: 251.30 g/mol
InChI Key: JLUQLTSKFQULKZ-UHFFFAOYSA-N
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Description

Ethyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of Ethyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate involves several steps. One common synthetic route includes the condensation of 4-hydroxy-1,1-dioxidotetrahydrothiophene with ethyl 3-aminopropanoate under specific reaction conditions . The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfone derivatives, while reduction may yield thiol derivatives.

Scientific Research Applications

Ethyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of organic semiconductors and other advanced materials in the field of material science .

Mechanism of Action

The mechanism of action of Ethyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways . For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Ethyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate can be compared with other thiophene derivatives, such as Ethyl (4-hydroxy-1,1-dioxidotetrahydro-3-thiophenyl)methylcarbamate and 4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl-glycine . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO5S

Molecular Weight

251.30 g/mol

IUPAC Name

ethyl 3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]propanoate

InChI

InChI=1S/C9H17NO5S/c1-2-15-9(12)3-4-10-7-5-16(13,14)6-8(7)11/h7-8,10-11H,2-6H2,1H3

InChI Key

JLUQLTSKFQULKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1CS(=O)(=O)CC1O

Origin of Product

United States

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